Filipin III - 480-49-9

Filipin III

Catalog Number: EVT-268105
CAS Number: 480-49-9
Molecular Formula: C35H58O11
Molecular Weight: 654.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A complex of polyene antibiotics obtained from Streptomyces filipinensis. Filipin III alters membrane function by interfering with membrane sterols, inhibits mitochondrial respiration, and is proposed as an antifungal agent. Filipins I, II, and IV are less important.
Source

Filipin III is produced by Streptomyces filipinensis, a soil-dwelling actinobacterium. This organism synthesizes Filipin III as part of its secondary metabolite profile, which includes several derivatives of the filipin family. The primary source for obtaining Filipin III is through fermentation processes involving this bacterial strain.

Classification

Filipin III belongs to the class of compounds known as polyene macrolides, characterized by their multiple conjugated double bonds and a large lactone ring. It is specifically categorized under antibiotics due to its antimicrobial properties, particularly against fungi.

Synthesis Analysis

Methods

Filipin III can be synthesized through both natural extraction from Streptomyces filipinensis and synthetic methods. The natural extraction involves culturing the bacteria in specific media conducive to producing high yields of the antibiotic. In contrast, synthetic approaches have been developed that utilize various organic chemistry techniques.

Technical Details

  1. Natural Synthesis: The synthesis starts with polyketide synthase assembly, leading to the formation of filipin I, which can then be converted into filipin III through hydroxylation processes mediated by cytochrome P450 enzymes .
  2. Total Synthesis: A convergent synthesis method has been reported that includes stereoselective reductions and deprotection steps to yield Filipin III from simpler precursors . This method emphasizes the importance of stereochemistry in the final product.
Molecular Structure Analysis

Structure

The molecular formula for Filipin III is C35H58O11C_{35}H_{58}O_{11}, with a molecular weight of approximately 654.83 g/mol . The structure features a complex arrangement of hydroxyl groups and multiple double bonds, contributing to its biological activity.

Data

  • Nuclear Magnetic Resonance (NMR): Detailed NMR studies have provided insights into the specific positions of hydrogen and carbon atoms within the molecule, confirming its structural integrity and aiding in the identification of various derivatives .
  • Mass Spectrometry: Mass spectrometric analysis has been crucial in determining the molecular weight and confirming the identity of Filipin III and its derivatives .
Chemical Reactions Analysis

Reactions

Filipin III participates in several chemical reactions, primarily involving its interaction with cholesterol. The binding of Filipin III to cholesterol leads to the formation of stable complexes that can be visualized under fluorescence microscopy.

Technical Details

  • Binding Reaction: Filipin III binds specifically to cholesterol within cell membranes, resulting in a decrease in intrinsic fluorescence, which can be quantitatively measured to assess cholesterol levels in various samples .
  • Inhibition Mechanism: Filipin III has also been shown to inhibit the conversion of normal prion proteins into their pathological forms, indicating potential therapeutic applications .
Mechanism of Action

The mechanism by which Filipin III exerts its effects involves binding to cholesterol molecules within cellular membranes. This interaction disrupts lipid bilayer integrity and alters membrane dynamics, which can lead to cell death in susceptible organisms such as fungi.

Process

  1. Cholesterol Binding: Filipin III preferentially binds to cholesterol-rich domains within membranes.
  2. Membrane Disruption: The binding alters membrane fluidity and integrity, leading to increased permeability and potential cell lysis.
  3. Fluorescence Visualization: The changes in fluorescence upon binding allow researchers to visualize cholesterol distribution within cells using techniques such as confocal microscopy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Filipin III is typically presented as a yellowish solid.
  • Solubility: It exhibits low solubility in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide for experimental use .

Chemical Properties

  • Stability: Filipin III is relatively stable under standard laboratory conditions but should be stored at -20°C for long-term preservation.
  • Fluorescence Characteristics: The excitation maximum occurs at 405 nm with emission maxima between 420-480 nm, making it suitable for fluorescence microscopy applications .
Applications

Filipin III has several scientific uses:

  1. Cholesterol Detection: It is widely employed as a fluorescent probe for detecting cholesterol in cellular membranes.
  2. Antifungal Activity: Due to its ability to disrupt fungal membranes, it serves as an antifungal agent against various pathogenic fungi.
  3. Research Tool: In cell biology, it aids in studying lipid rafts and membrane microdomains due to its specificity for cholesterol-rich areas .
Biosynthesis and Molecular Origins

Genetic Pathways in Streptomyces filipinensis

The biosynthesis of Filipin III occurs within a dedicated 13.8 kb gene cluster in Streptomyces filipinensis, housing nine core genes and two truncated open reading frames (ORFs). This cluster, exhibiting 87–96% protein-level identity with the homologous pte cluster in S. avermitilis, includes polyketide synthase (PKS) genes, regulatory elements, and tailoring enzymes [1] [2] [4]. Key components include:

  • PKS Modules: Five multifunctional enzymes (FilA1–FilA5) assemble the 28-membered macrolactone core via 14 extension cycles, utilizing malonyl-CoA and methylmalonyl-CoA extender units [1] [8].
  • Regulatory Genes: FilF (a PAS-LuxR transcriptional activator) and FilR (a SARP-LAL regulator) govern cluster expression. FilR binds heptameric direct repeats (CGGCAAG) upstream of target promoters [1] [6].
  • Ancillary Genes: FilG (a cholesterol oxidase) potentially acts as an antifungal sensor, while FilH encodes a proofreading thioesterase [1].Phosphate starvation dramatically influences filipin production, mediated by the two-component system PhoRP. Deletion of phoP or phoRP increases filipin yield by 2–3-fold by alleviating transcriptional repression of fil genes under phosphate-replete conditions [6].

Table 1: Regulatory Factors Influencing Filipin Biosynthesis

RegulatorFunctionEffect on Filipin Production
FilFPAS-LuxR activatorDirectly activates PKS gene promoters [1]
FilRSARP-LAL transcriptional activatorBinds heptameric repeats upstream of biosynthetic genes [1]
PhoPPhosphate-responsive regulatorRepresses fil genes; deletion enhances yield [6]

Role of Cytochrome P450 Monooxygenases (FilC/FilD)

FilC (CYP105P1) and FilD (CYP105D6) are cytochrome P450 monooxygenases responsible for site-specific hydroxylations during filipin maturation [1] [2]:

  • FilC: Catalyzes C26 hydroxylation of the macrolide ring, converting filipin I to filipin II.
  • FilD: Mediates C1' hydroxylation, converting filipin II to filipin III [1] [3].Gene knockout studies confirm these roles:
  • ΔfilC mutants accumulate 1'-hydroxyfilipin I (hydroxylated solely at C1').
  • ΔfilD mutants accumulate filipin II (hydroxylated solely at C26) [1] [3] [7].Complementation experiments restore filipin III production, confirming enzymatic specificity. Both enzymes require FilE (a ferredoxin) for electron transfer during hydroxylation [1] [4].

Post-Polyketide Synthase Tailoring Mechanisms

After PKS assembly and cyclization, the nascent polyketide filipin I undergoes sequential oxidations:

  • Initial Cyclization: The linear polyketide chain releases from PKS and cyclizes to form filipin I, lacking hydroxyl groups at C1' and C26 [1] [3].
  • Tailoring Reactions:
  • Hydroxylation at C26 (by FilC) → filipin II.
  • Hydroxylation at C1' (by FilD) → filipin III [1] [7].
  • Epimerization: Filipin IV, a minor component, is proposed as a C3 epimer of filipin III, though the enzyme remains unidentified [1].Structural characterization via NMR and mass spectrometry confirms these modifications. Notably, filipin I (C~35~H~58~O~9~) exhibits seven oxygenated methine protons, while filipin II adds a C26-hydroxyl (δ~H~ 3.98 ppm) [3] [7].

Table 2: Key Intermediates in Filipin III Biosynthesis

IntermediateHydroxylation PatternMolecular FormulaCharacteristic NMR Shifts
Filipin INoneC~35~H~58~O~9~δ~H~ 3.61 (H-3), 5.93 (H-17) [3]
Filipin IIC26-OHC~35~H~58~O~10~δ~H~ 3.98 (H-26) [7]
1'-Hydroxyfilipin IC1'-OHC~35~H~58~O~10~δ~H~ 3.82 (H-1') [1]
Filipin IIIC1'-OH + C26-OHC~35~H~58~O~11~δ~H~ 3.85 (H-1'), 4.01 (H-26) [3]

Alternative Biosynthetic Routes for Filipin III Derivatives

Two parallel pathways convert filipin I to filipin III, validated through intermediate accumulation in mutant strains [1] [2] [7]:

  • Route A (C26-first):Filipin I → (FilC) → Filipin II → (FilD) → Filipin III
  • Route B (C1'-first):Filipin I → (FilD) → 1'-Hydroxyfilipin I → (FilC) → Filipin IIIEngineered S. filipinensis strains (ΔfilC, ΔfilD, ΔfilCD) overproduce intermediates with enhanced bioactivities:
  • Filipin II: Exhibits 4–8-fold lower MIC against Candida utilis (0.78 µg/mL) and Saccharomyces cerevisiae (0.39 µg/mL) compared to filipin III [1] [3].
  • 1'-Hydroxyfilipin I: Shows reduced hemolysis (15% vs. 95% for filipin III at 50 µg/mL) due to absence of C26-OH, while retaining antifungal potency against Cryptococcus neoformans (MIC 1.56 µg/mL) [3] [7].These derivatives demonstrate that hydroxylation patterns critically influence sterol binding specificity. The C26 hydroxyl is a key determinant for cholesterol affinity and hemolysis, whereas C1'-hydroxylated derivatives maintain ergosterol targeting [3] [7].

Table 3: Bioactivity of Filipin Derivatives

CompoundAntifungal MIC (µg/mL)Hemolysis (% at 50 µg/mL)Target Sterol Specificity
Filipin I3.12 (C. utilis)10%Ergosterol-selective [7]
Filipin II0.39 (S. cerevisiae)85%Ergosterol/Cholesterol [1]
1'-Hydroxyfilipin I1.56 (C. neoformans)15%Ergosterol-selective [3]
Filipin III3.12 (C. albicans)95%Ergosterol/Cholesterol [3]

Properties

CAS Number

480-49-9

Product Name

Filipin III

IUPAC Name

(17Z,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

Molecular Formula

C35H58O11

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14-

InChI Key

IMQSIXYSKPIGPD-BWJOQPJXSA-N

SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Desoxylagosin
Filimarisin
Filipin
Filipin I
Filipin II
Filipin III
Filipin IV
NSC 3364
NSC-3364
NSC3364
U 5956
U-5956
U5956

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O

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